molecular formula C11H13BrMgO B14885428 3-[(3-Butenyloxy)methyl]phenylmagnesium bromide

3-[(3-Butenyloxy)methyl]phenylmagnesium bromide

Cat. No.: B14885428
M. Wt: 265.43 g/mol
InChI Key: OZOHZYSIVKKXQU-UHFFFAOYSA-M
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Description

3-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-butenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled to control the exothermic nature of the Grignard formation.

Chemical Reactions Analysis

Types of Reactions

3-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters.

    Halides: Alkyl and aryl halides.

    Electrophiles: Various electrophilic reagents used in coupling reactions.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

3-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.

    Pharmaceutical Research: In the synthesis of complex molecules for drug development.

    Material Science: In the preparation of novel materials with specific properties.

    Biological Studies: As a tool for modifying biomolecules.

Mechanism of Action

The mechanism by which 3-[(3-butenyloxy)methyl]phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various organic transformations, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.

    3-[(3-butenyloxy)methyl]phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.

    3-[(3-butenyloxy)methyl]phenylmagnesium Iodide: Similar structure but with an iodide instead of a bromide.

Uniqueness

3-[(3-butenyloxy)methyl]phenylmagnesium bromide is unique due to the presence of the butenyloxy group, which can participate in additional reactions, providing more versatility in synthetic applications. The bromide ion also offers a balance between reactivity and stability, making it a preferred choice in many organic syntheses.

Properties

Molecular Formula

C11H13BrMgO

Molecular Weight

265.43 g/mol

IUPAC Name

magnesium;but-3-enoxymethylbenzene;bromide

InChI

InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-5,7-8H,1,3,9-10H2;1H;/q-1;;+2/p-1

InChI Key

OZOHZYSIVKKXQU-UHFFFAOYSA-M

Canonical SMILES

C=CCCOCC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

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